molecular formula C17H22N4O2S2 B6435908 N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549043-59-4

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No. B6435908
CAS RN: 2549043-59-4
M. Wt: 378.5 g/mol
InChI Key: MPSDVPJYRDOPNJ-UHFFFAOYSA-N
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Description

“N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves several steps, including the formation of the thiadiazole ring and the introduction of various substituents . The yield and melting point of the synthesized compounds can vary depending on the specific substituents and reaction conditions .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom . The specific structure of “N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazoles can be complex and varied, depending on the specific substituents present in the molecule . These reactions can lead to changes in the molecule’s physical and chemical properties, as well as its biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles can vary widely depending on their specific structure . These properties can include factors such as melting point, yield, and various spectroscopic characteristics .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to active sites, altering the conformation of target proteins, or interfering with the function of cellular pathways.

Biochemical Pathways

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell growth and division, signal transduction, and metabolic processes.

Pharmacokinetics

The strong aromaticity of the 1,3,4-thiadiazole ring, which is part of this compound, is known to provide great in vivo stability and low toxicity for higher vertebrates, including human beings . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it’s likely that the compound could have a variety of effects at the molecular and cellular levels . These could include alterations in protein function, changes in cellular signaling, and effects on cell growth and division.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with 1,3,4-thiadiazoles would depend on a variety of factors, including the specific structure of the compound and the conditions under which it is handled .

Future Directions

Research into 1,3,4-thiadiazoles is ongoing, and these compounds continue to show promise in a variety of applications . Future research will likely continue to explore the synthesis of new 1,3,4-thiadiazole derivatives, their physical and chemical properties, and their potential uses in various fields .

properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-20(25(22,23)12-13-5-3-2-4-6-13)15-9-10-21(11-15)17-18-16(19-24-17)14-7-8-14/h2-6,14-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDVPJYRDOPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NS2)C3CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

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